3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde
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Overview
Description
3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2,6-dichlorobenzyl ether and a methoxy group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and dichlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, it can inhibit the NF-κB signaling pathway, which plays a role in regulating immune responses.
Comparison with Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Comparison: 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of potency and selectivity in enzyme inhibition and other biological activities.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-15(14)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZCMHNSOXSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199278 |
Source
|
Record name | Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55667-19-1 |
Source
|
Record name | Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55667-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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